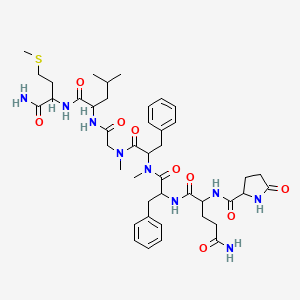

Pyr-gln-phe-N-ME-phe-sar-leu-met-NH2

Description

BenchChem offers high-quality Pyr-gln-phe-N-ME-phe-sar-leu-met-NH2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyr-gln-phe-N-ME-phe-sar-leu-met-NH2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H61N9O9S/c1-26(2)22-32(41(59)48-29(38(45)56)20-21-62-5)47-37(55)25-51(3)43(61)34(24-28-14-10-7-11-15-28)52(4)42(60)33(23-27-12-8-6-9-13-27)50-40(58)31(16-18-35(44)53)49-39(57)30-17-19-36(54)46-30/h6-15,26,29-34H,16-25H2,1-5H3,(H2,44,53)(H2,45,56)(H,46,54)(H,47,55)(H,48,59)(H,49,57)(H,50,58) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEBRBMEXFNVKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)N(C)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C3CCC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H61N9O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

880.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of GR73632 (Pyr-gln-phe-N-ME-phe-sar-leu-met-NH2): A Selective Tachykinin NK1 Receptor Agonist

Abstract

This technical guide provides an in-depth exploration of the mechanism of action for the synthetic peptide GR73632, chemically identified as Pyr-gln-phe-N-ME-phe-sar-leu-met-NH2. As a potent and highly selective agonist for the tachykinin neurokinin 1 receptor (NK1R), GR73632 serves as a critical tool in pharmacological research. This document delineates the molecular interactions and signal transduction cascades initiated upon receptor binding. We will detail the G-protein coupled receptor (GPCR) activation sequence, the subsequent generation of second messengers via the phospholipase C pathway, and the resulting mobilization of intracellular calcium. Furthermore, this guide presents field-proven experimental protocols for characterizing this mechanism, including inositol phosphate accumulation and calcium mobilization assays, providing researchers with the necessary framework to validate and explore NK1R-mediated signaling in their own experimental systems.

Introduction to GR73632

GR73632 is a synthetic heptapeptide amide with the sequence Pyr-gln-phe-N-ME-phe-sar-leu-met-NH2.[1] It is a structural analog of the C-terminal fragment of Substance P, the primary endogenous ligand for the tachykinin family of receptors.[2] The specific modifications, including the N-methylation of the phenylalanine residue, confer high potency and remarkable selectivity for the neurokinin 1 receptor (NK1R).[3][4] With a reported EC50 value of approximately 2 nM, GR73632 is a powerful tool for investigating the physiological and pathological roles of NK1R activation, which are implicated in pain transmission, inflammation, emesis, and itch responses.[2][5]

The Biological Target: Tachykinin NK1 Receptor (NK1R)

The tachykinin NK1 receptor, also known as the Substance P receptor, is a member of the rhodopsin-like G-protein coupled receptor (GPCR) superfamily.[6] GPCRs are characterized by a structure containing seven transmembrane alpha-helical domains connected by intracellular and extracellular loops.[7] The NK1R is widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues such as the gastrointestinal tract, immune cells, and endothelial cells.[6][7][8] Its primary endogenous agonist is Substance P, an 11-amino acid neuropeptide.[9] The interaction of agonists like Substance P or GR73632 with NK1R initiates a cascade of intracellular signaling events that mediate the receptor's diverse biological effects.[10]

Core Mechanism of Action: Signal Transduction Pathway

The mechanism of action of GR73632 is defined by its function as an NK1R agonist, which triggers a well-characterized Gq/11 protein-mediated signaling pathway.[6][7]

Receptor Binding and G-Protein Activation

The process begins when GR73632 binds to the extracellular domain and transmembrane helices of the NK1R. This binding event induces a critical conformational change in the receptor's structure.[11][12] This new conformation is transmitted to the heterotrimeric G-protein (composed of Gαq, Gβ, and Gγ subunits) associated with the receptor's intracellular loops.[13] The activated receptor acts as a guanine nucleotide exchange factor (GEF), catalyzing the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gαq subunit.[11][13] The binding of GTP triggers the dissociation of the activated Gαq subunit from both the Gβγ dimer and the receptor itself, allowing both components to interact with downstream effector molecules.[11]

Caption: The GR73632-activated NK1R-Gq signaling cascade.

Experimental Elucidation of the Mechanism

To validate the mechanism of action for an NK1R agonist like GR73632, a series of functional assays are employed. The choice of these assays is driven by the need to quantitatively measure key events in the Gq signaling pathway.

Rationale for Experimental Design

The core principle is to measure the accumulation of a downstream product that is directly and proportionally related to receptor activation. For the Gq pathway, the most reliable readouts are the production of inositol phosphates (a direct consequence of PLC activity) and the subsequent release of intracellular calcium. These assays provide a robust and quantifiable link between agonist binding and cellular response.

Caption: General experimental workflow for functional characterization.

Experimental Protocol: Inositol Phosphate (IP) Accumulation Assay

This assay directly quantifies the activity of Phospholipase C by measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. [14]The use of lithium chloride (LiCl) is critical as it inhibits the degradation of IP1, allowing it to accumulate to measurable levels. [14] Methodology:

-

Cell Culture and Plating:

-

Culture HEK293 cells (or another suitable cell line) stably or transiently expressing the human NK1R in complete medium.

-

Seed the cells into 384-well white tissue culture plates at a density of 20,000-40,000 cells per well and incubate for 24-48 hours to form a confluent monolayer. [15]2. Cell Labeling (Optional, for Radiometric Assays):

-

For traditional radiometric detection, incubate cells overnight with myo-[3H] inositol to label the cellular phosphoinositide pools. [16]3. Ligand Stimulation:

-

Aspirate the culture medium and replace it with a stimulation buffer containing LiCl.

-

Add varying concentrations of GR73632 (e.g., from 1 pM to 10 µM) to the wells. Include a "buffer only" control for baseline measurement.

-

Incubate the plate at 37°C for 60-90 minutes. [15]4. Cell Lysis and Detection (HTRF Method):

-

Lyse the cells by adding the detection reagents from a commercial kit (e.g., IP-One Gq assay kit). [15] * This typically includes an IP1-d2 acceptor and a cryptate-labeled anti-IP1 antibody. [15] * Incubate at room temperature for 1 hour to allow for binding. [15]5. Data Acquisition:

-

Read the plate on an HTRF-compatible plate reader, measuring the ratio of fluorescence at 665 nm and 620 nm. [15]The signal is proportional to the amount of IP1 produced.

-

Experimental Protocol: Intracellular Calcium Mobilization Assay

This is a high-throughput method that measures the IP3-mediated release of calcium from the endoplasmic reticulum. It provides a rapid and dynamic readout of Gq activation. [17] Methodology:

-

Cell Culture and Plating:

-

Seed NK1R-expressing cells into 96-well or 384-well black, clear-bottom tissue culture plates and grow overnight to achieve 90-100% confluency. [17]2. Dye Loading:

-

Aspirate the culture medium.

-

Add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) to each well. [18]Probenecid may be included to prevent dye leakage from the cells. [17] * Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature to allow for de-esterification of the dye. [17]3. Data Acquisition:

-

Place the cell plate into a fluorescence plate reader equipped with an integrated liquid handling system (e.g., a FlexStation or FLIPR). * Establish a baseline fluorescence reading for approximately 10-20 seconds.

-

The instrument then automatically injects varying concentrations of GR73632 into the wells while continuously recording the fluorescence intensity.

-

Monitor the fluorescence for an additional 1-3 minutes to capture the peak response. [18]4. Data Analysis:

-

The change in fluorescence intensity (peak minus baseline) is directly correlated with the increase in intracellular calcium. [19]

-

Quantitative Analysis and Data Interpretation

Data from the functional assays are used to generate concentration-response curves. The measured signal (e.g., HTRF ratio or fluorescence intensity) is plotted against the logarithm of the agonist (GR73632) concentration. A sigmoidal curve fitting model is then applied to this data to determine key pharmacological parameters.

Table 1: Representative Pharmacological Data for GR73632 at the NK1R

| Parameter | Description | Typical Value | Source |

| EC₅₀ | Effective Concentration, 50% | The concentration of an agonist that produces 50% of the maximal response. | ~2 nM |

| Eₘₐₓ | Maximum Effect | The maximum response achievable by the agonist. | Normalized to 100% |

| Assay Type | The experimental method used to generate the data. | Calcium Mobilization / IP Accumulation | N/A |

The potency of GR73632 is indicated by its low nanomolar EC₅₀ value, confirming it as a highly effective activator of the NK1R.

Physiological and Pharmacological Implications

The activation of the NK1R-Gq pathway by GR73632 has significant physiological consequences, mirroring the effects of the endogenous ligand, Substance P. These include:

-

Neurotransmission: Modulation of pain and sensory signals in the spinal cord. [2][9]* Inflammation: Promotion of plasma extravasation and recruitment of immune cells at sites of injury. [10][20]* Smooth Muscle Contraction: Induction of contraction in the gastrointestinal and respiratory tracts. [7][21]* Emesis: Activation of NK1 receptors in the brainstem is a key component of the vomiting reflex. Due to its high potency and selectivity, GR73632 is an invaluable research tool for specifically probing these NK1R-mediated functions without the confounding effects of activating NK2 or NK3 receptors. [4][22]

Conclusion

The peptide GR73632 (Pyr-gln-phe-N-ME-phe-sar-leu-met-NH2) exerts its biological effects through a precise and well-defined mechanism of action. It acts as a potent and selective agonist at the tachykinin NK1 receptor. This interaction triggers a canonical Gq-protein signaling cascade, characterized by the activation of Phospholipase C, the generation of second messengers IP3 and DAG, and a subsequent robust increase in intracellular calcium concentration. The experimental protocols detailed herein provide a reliable framework for quantifying this activity, underscoring the molecular basis of GR73632's utility as a cornerstone tool in tachykinin research.

References

-

Tachykinin receptors | Introduction. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Unal, H. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 10(19). [Link]

-

Neurokinin B. (n.d.). In Wikipedia. Retrieved February 17, 2026. [Link]

-

Steinhoff, M. S., von Mentzer, B., Geppetti, P., Pothoulakis, C., & Bunnett, N. W. (2014). Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease. Physiological Reviews, 94(1), 265–301. [Link]

-

Johnson, M. B., Su, K., D'Souza, K., et al. (2021). Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling. American Journal of Physiology-Cell Physiology, 320(3), C348-C361. [Link]

-

Birnbaumer, L. (2012). Neurokinin Bs and neurokinin B receptors in zebrafish-potential role in controlling fish reproduction. PNAS, 109(26), 10233-10234. [Link]

-

Neurokinin A. (n.d.). In Wikipedia. Retrieved February 17, 2026. [Link]

-

G protein-coupled receptor signaling pathway. (n.d.). CUSABIO. [Link]

-

G protein-coupled receptor. (n.d.). In Wikipedia. Retrieved February 17, 2026. [Link]

-

Laufer, R., Gilon, C., Chorev, M., & Selinger, Z. (1986). Highly selective agonists for substance P receptor subtypes. Journal of Biological Chemistry, 261(23), 10257-10263. [Link]

-

Tuteja, N. (2009). Signaling through G protein coupled receptors. Plant signaling & behavior, 4(10), 942–947. [Link]

-

Unal, H. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(19). [Link]

-

Yanez-S, O., et al. (2022). The NK-1 Receptor Signaling: Distribution and Functional Relevance in the Eye. MDPI. [Link]

-

GPCRs (G Protein Coupled Receptors): A Guide. (2023). Assay Genie. [Link]

-

Wang, C., Wu, B., & He, X. (2020). Inositol phosphate (IP) accumulation assay. Bio-protocol, 10(11). [Link]

-

5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its. (2024). ClinicSearch. [Link]

-

Grachev, P., & Li, S. Y. (2013). The Role of Neurokinin B Signalling in Reproductive Neuroendocrinology. Journal of neuroendocrinology, 25(12), 1157–1166. [Link]

-

Tachykinin receptor 1. (n.d.). In Wikipedia. Retrieved February 17, 2026. [Link]

-

Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (2013). FAO AGRIS. [Link]

-

Jayasena, C. N., et al. (2014). Neurokinin 3 Receptor Antagonism Reveals Roles for Neurokinin B in the Regulation of Gonadotropin Secretion and Hot Flashes in Postmenopausal Women. The Journal of Clinical Endocrinology & Metabolism, 99(6), E1047-E1056. [Link]

-

Gerard, N. P., et al. (1990). The human neurokinin A (substance K) receptor. Molecular cloning of the gene, chromosome localization, and isolation of cDNA from tracheal and gastric tissues. Journal of Biological Chemistry, 265(33), 20455-20462. [Link]

-

Caltabiano, S., et al. (2001). Substance P (Neurokinin-1) and Neurokinin A (Neurokinin-2) Receptor Gene and Protein Expression in the Healthy and Inflamed Human Intestine. The American Journal of Pathology, 159(5), 1661–1673. [Link]

-

Ogawa, S., et al. (2019). Deciphering Direct and Indirect Effects of Neurokinin B and GnRH in the Brain-Pituitary Axis of Tilapia. Frontiers in Endocrinology, 10, 473. [Link]

-

Hall, J. M., & Morton, I. K. (1991). Novel selective agonists and antagonists confirm neurokinin NK1 receptors in guinea-pig vas deferens. British Journal of Pharmacology, 104(2), 341–346. [Link]

-

Ca2+ Mobilization Assay. (n.d.). Creative Bioarray. [Link]

-

Sakurada, T., et al. (1999). Spinal actions of GR73632, a novel tachykinin NK1 receptor agonist. Peptides, 20(3), 301-306. [Link]

-

Guse, A. H., & Emmrich, F. (2000). Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation. Current protocols in immunology, Chapter 11, Unit 11.11. [Link]

-

PHYTIC ACID. (n.d.). Megazyme. [Link]

-

Determination of Inositol Phosphates in Dried Distillers Grains with Solubles. (n.d.). Lab Manager. [Link]

-

Substance P. (n.d.). In Wikipedia. Retrieved February 17, 2026. [Link]

-

FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. (2021). Springer Nature Experiments. [Link]

-

Marriott, I., & Bost, K. L. (2017). The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders. Frontiers in Cellular Neuroscience, 10, 298. [Link]

-

Tachykinin receptor 1 (Arabic). (n.d.). In Wikipedia. Retrieved February 17, 2026. [Link]

-

Altier, N., & Stewart, J. (1998). Tachykinin NK-1 and NK-3 selective agonists induce analgesia in the formalin test for tonic pain following intra-VTA or intra-accumbens microinfusions. Behavioural Brain Research, 89(1-2), 151-163. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Spinal actions of GR73632, a novel tachykinin NK1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly selective agonists for substance P receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel selective agonists and antagonists confirm neurokinin NK1 receptors in guinea-pig vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GR 73632 | NK1 Receptors | Tocris Bioscience [tocris.com]

- 6. 7tmantibodies.com [7tmantibodies.com]

- 7. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Substance P (Neurokinin-1) and Neurokinin A (Neurokinin-2) Receptor Gene and Protein Expression in the Healthy and Inflamed Human Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substance P - Wikipedia [en.wikipedia.org]

- 10. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]

- 11. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 12. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cusabio.com [cusabio.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bio-protocol.org [bio-protocol.org]

- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 19. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [agris.fao.org]

- 20. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

- 22. Tachykinin NK-1 and NK-3 selective agonists induce analgesia in the formalin test for tonic pain following intra-VTA or intra-accumbens microinfusions - PubMed [pubmed.ncbi.nlm.nih.gov]

biological function of [Glp5,(Me)Phe8,Sar9] Substance P (5-11)

Synonyms: DiMe-C7, Dimethyl-C7 CAS Registry Number: 77128-78-0 Sequence: pGlu-Gln-Phe-MePhe-Sar-Leu-Met-NH₂

Executive Summary

[Glp5,(Me)Phe8,Sar9] Substance P (5-11) , commonly referred to as DiMe-C7 , is a highly potent, metabolically stable analogue of the C-terminal heptapeptide of Substance P (SP). While endogenous Substance P is rapidly degraded in vivo by neutral endopeptidases (NEP) and angiotensin-converting enzyme (ACE), DiMe-C7 incorporates critical structural modifications—N-methylation and N-terminal pyroglutamylation—that confer exceptional resistance to enzymatic hydrolysis.

This peptide functions as a selective Neurokinin-1 (NK1) receptor agonist .[1][2] Its primary utility lies in neuropharmacology, where it is used to probe the central dopaminergic systems, nociceptive pathways, and cardiovascular regulation mechanisms without the confounding variable of rapid peptide degradation. Research indicates it is approximately equipotent to Substance P in receptor binding but exhibits a duration of action significantly longer (up to 60 minutes vs. <10 minutes for SP), making it a superior tool for behavioral studies such as locomotor sensitization and conditioned place preference.

Molecular Architecture & Stability

The pharmacological superiority of DiMe-C7 over native Substance P (5-11) stems from three specific chemical modifications designed to enhance stability and receptor selectivity.

Structural Modifications

| Position | Residue | Modification | Functional Consequence |

| 5 | Glp (pGlu) | Pyroglutamic acid | N-Terminal Protection: Cyclization prevents degradation by aminopeptidases. |

| 8 | (Me)Phe | N-Methyl-Phenylalanine | Conformational Constraint: Restricts backbone flexibility, favoring the bioactive conformation for NK1 binding; blocks cleavage by neutral endopeptidases. |

| 9 | Sar | Sarcosine (N-Me-Gly) | Selectivity & Stability: Further restricts conformation and prevents hydrolysis at the Gly9-Leu10 bond, a common cleavage site for ACE.[3][4][5] |

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the mechanistic impact of these modifications on the peptide's pharmacokinetics and pharmacodynamics.

Caption: SAR analysis of DiMe-C7 showing how specific residue modifications translate to enhanced stability and NK1 selectivity.

Pharmacology & Signaling Pathways[6][7][8][9][10]

Receptor Selectivity

DiMe-C7 acts as a full agonist at the Neurokinin-1 (NK1) receptor .[1][2]

-

Affinity: High affinity (nanomolar range), comparable to native Substance P.

-

Selectivity: >100-fold selective for NK1 over NK2 and NK3 receptors.

-

Binding Site: Interacts with the extracellular loops and transmembrane domains of the G-protein coupled receptor (GPCR).

Intracellular Signaling

Upon binding to the NK1 receptor, DiMe-C7 triggers the Gq/11-mediated signaling cascade. This pathway is critical for its effects on smooth muscle contraction, vasodilation (via NO), and neuronal excitation.

Caption: The Gq-coupled signaling cascade activated by DiMe-C7 binding to the NK1 receptor.

Key Biological Functions

Central Nervous System (CNS) Modulation

DiMe-C7 is extensively used to map tachykinin pathways in the brain due to its ability to persist in the synaptic cleft.

-

Ventral Tegmental Area (VTA): Microinjection of DiMe-C7 into the VTA selectively activates mesolimbic dopamine metabolism. This results in significant locomotor hyperactivity and can induce recovery of drug-seeking behaviors in addiction models.[1][3][4]

-

Reinforcement vs. Aversion: The peptide displays a dose-dependent dual effect. At moderate doses (equimolar to SP), it produces positive reinforcement (conditioned place preference). At high doses, it can induce aversion.[6]

Cardiovascular Regulation

In the Rostral Ventrolateral Medulla (RVLM), DiMe-C7 acts as a potent sympathoexcitatory agent.

-

Effect: Increases mean arterial blood pressure, heart rate, and splanchnic sympathetic nerve activity.[7][8]

-

Mechanism: Direct depolarization of presympathetic pacemaker neurons via NK1 receptors.

Neurogenic Inflammation

Like Substance P, DiMe-C7 induces plasma extravasation and vasodilation. However, its resistance to degradation makes it a more potent inducer of "wheal and flare" reactions in skin models compared to the native peptide.

Experimental Protocols

Protocol A: Stereotaxic Microinjection for Locomotor Activity (Rat)

Objective: To assess mesolimbic dopamine activation via behavioral hyperactivity.

Materials:

-

DiMe-C7 (dissolved in sterile saline, pH 7.4).

-

Stereotaxic frame.

-

Male Sprague-Dawley rats (250–300 g).

Methodology:

-

Preparation: Anesthetize rats and secure in the stereotaxic frame.

-

Implantation: Implant bilateral guide cannulae targeting the VTA (Coordinates: AP -5.3 mm, L ±0.8 mm, DV -8.2 mm from bregma). Allow 5-7 days recovery.

-

Injection:

-

Insert injection cannula (extending 1 mm beyond guide).

-

Infuse DiMe-C7 (0.5 – 3.0 µ g/side ) or vehicle over 60 seconds.

-

Leave cannula in place for 60 seconds to prevent backflow.

-

-

Measurement: Immediately place rat in an open-field actometer.

-

Data Collection: Record horizontal and vertical locomotor counts in 5-minute bins for 120 minutes.

-

Expected Result: A rapid onset of hyperactivity peaking at 20-40 minutes and sustaining for >90 minutes (significantly longer than SP).

-

Protocol B: In Vitro GPI Bioassay (Smooth Muscle)

Objective: To determine agonist potency (EC50) relative to Substance P.

Materials:

-

Guinea Pig Ileum (GPI) segments.

-

Tyrode’s solution (oxygenated with 95% O₂/5% CO₂).

-

Organ bath system with isometric force transducer.

Methodology:

-

Setup: Suspend GPI segment in 10 mL organ bath at 37°C under 1g resting tension.

-

Equilibration: Equilibrate for 60 minutes, washing every 15 minutes.

-

Agonist Challenge:

-

Add cumulative concentrations of DiMe-C7 (10⁻¹¹ to 10⁻⁶ M).

-

Record contractile force (g).

-

-

Control: Perform identical curve with native Substance P.

-

Analysis: Plot Log[Concentration] vs. % Maximal Contraction. Calculate EC50.[9]

-

Validation: Pre-treatment with L-703,606 (selective NK1 antagonist) should right-shift the curve, confirming NK1 specificity.

-

References

-

Sandberg, B. E., et al. (1981).[5] Synthesis and biological properties of enzyme-resistant analogues of substance P. European Journal of Biochemistry, 114(2), 329-337.[5] Link

-

Eison, A. S., et al. (1982). Substance P analog, DiMe-C7: evidence for stability in rat brain and prolonged central actions.[1][3][10] Science, 215(4529), 188-190. Link

-

Elliott, P. J., & Iversen, S. D. (1986). The effect of the substance P analogue, DiMe-C7, on locomotor activity and dopamine metabolism in the rat.[11] Neuropharmacology, 25(10), 1087-1091.

-

Hasenöhrl, R. U., et al. (1990). Evidence for dose-dependent positively and negatively reinforcing effects of the substance P C-terminal analog DIME-C7.[6] Peptides, 11(5), 883-890. Link

-

MedChemExpress. [Glp5,(Me)Phe8,Sar9] Substance P (5-11) Product Monograph. Link

-

Makeham, J. M., et al. (2001). NK1 receptor activation dramatically attenuates the somato-sympathetic reflex.[12] American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Evidence for dose-dependent positively and negatively reinforcing effects of the substance P C-terminal analog DIME-C7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rat isolated phrenic: Topics by Science.gov [science.gov]

- 8. tachykinin nk3 receptor: Topics by Science.gov [science.gov]

- 9. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Substance P analog, DiMe-C7: evidence for stability in rat brain and prolonged central actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neurochemical consequences following injection of the substance P analogue, DiMe-C7, into the rat ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. h3 receptor antagonism: Topics by Science.gov [science.gov]

DiMe-C7: The Stabilized Substance P Analog for Neurokinin-1 Receptor Interrogation

Technical Guide & Application Whitepaper

Part 1: Executive Summary

Substance P (SP) is the prototypical tachykinin, a critical mediator in nociception, neurogenic inflammation, and affective behavior. However, its utility as an experimental probe is severely compromised by its rapid enzymatic degradation in vivo, primarily by Neutral Endopeptidase (NEP/CD10) and Angiotensin-Converting Enzyme (ACE).

DiMe-C7 ([pGlu5, MePhe8, MeGly9]SP(5-11)) is a rationally designed, metabolically stable analog of the bioactive C-terminal fragment of Substance P. By incorporating N-methylation at critical cleavage sites and a pyroglutamyl N-terminus, DiMe-C7 retains high affinity for the Neurokinin-1 (NK1) receptor while extending the biological half-life from minutes to hours.

This guide provides a comprehensive technical framework for utilizing DiMe-C7 in drug development and basic research, focusing on synthesis, stability profiling, and receptor signaling.

Part 2: Molecular Architecture & Stability Logic

Chemical Identity

-

Common Name: DiMe-C7

-

Full Sequence: pGlu-Gln-Phe-MePhe-MeGly-Leu-Met-NH₂

-

Molecular Formula: C₄₉H₇₁N₉O₁₁S

-

Target Receptor: Neurokinin-1 (NK1) - Agonist

Structural Modifications & Causality

The design of DiMe-C7 is a masterclass in medicinal chemistry, addressing specific enzymatic vulnerabilities of the native Substance P peptide.

| Modification | Position | Enzymatic Target Blocked | Mechanism of Action |

| pGlu (Pyroglutamic acid) | N-Terminus (Pos 5) | Aminopeptidases | Cyclization of the N-terminal glutamine eliminates the free amine, preventing recognition by N-terminal exopeptidases. |

| N-Methylation (MePhe) | Position 8 | Neutral Endopeptidase (NEP 24.11) | Methylation of the amide nitrogen introduces steric bulk, preventing the enzyme's active site from accessing the Phe-Gly bond. |

| N-Methylation (MeGly) | Position 9 | Angiotensin-Converting Enzyme (ACE) | Further stabilizes the peptide backbone and restricts conformational flexibility, enhancing receptor selectivity. |

| C-Terminal Amidation | Position 11 | Carboxypeptidases | Mimics the native SP structure required for receptor binding and prevents C-terminal degradation. |

Comparative Stability Data

The following data summarizes the half-life extension achieved by DiMe-C7 compared to native Substance P in rat brain homogenates (37°C).

| Compound | Half-Life ( | Main Degradation Products | Bioactivity Duration (ICV) |

| Substance P | < 10 minutes | SP(1-7), SP(1-9) | Transient (< 20 min) |

| DiMe-C7 | > 60 minutes | Negligible over 1 hr | Prolonged (> 2 hours) |

Part 3: Signaling Pathway Visualization

DiMe-C7 acts as a potent agonist at the NK1 receptor, a G-protein coupled receptor (GPCR) coupled to the

Caption: DiMe-C7 activates the Gq-coupled NK1 receptor, leading to phosphoinositide hydrolysis and intracellular calcium mobilization.[1][2]

Part 4: Experimental Protocols

Synthesis & Handling (Best Practice)

Synthesis of N-methylated peptides requires specific coupling reagents to overcome steric hindrance.

Methodology: Solid-Phase Peptide Synthesis (SPPS)

-

Resin: Rink Amide MBHA resin (0.5-0.7 mmol/g) to ensure C-terminal amidation.

-

Coupling Reagent: Use HATU/HOAt (1:1 eq) with DIPEA. Standard HBTU/HOBt is often insufficient for N-methylated residues (MePhe, MeGly) due to steric clash.

-

Double Coupling: Mandatory for the reaction following the N-methylated residue (i.e., coupling Phe to MePhe).

-

Cleavage: 95% TFA, 2.5% TIS, 2.5% H₂O for 2 hours.

-

Purification: Reverse-phase HPLC (C18 column). Gradient: 5-60% Acetonitrile in 0.1% TFA over 30 min.

-

Storage: Lyophilized powder at -20°C (stable > 2 years). Solubilized aliquots (PBS/DMSO) at -80°C.

Protocol: Comparative Enzymatic Stability Assay

This protocol validates the stability of DiMe-C7 against brain proteases compared to native SP.

Materials:

-

Rat Brain Homogenate (RBH) diluted to 1 mg protein/mL in Tris-HCl buffer (pH 7.4).

-

Test Compounds: Substance P and DiMe-C7 (100 µM stocks).

-

Stopping Solution: 1% Trifluoroacetic acid (TFA) in Acetonitrile.

Workflow Visualization:

Caption: Workflow for assessing metabolic stability of DiMe-C7 in rat brain homogenate (RBH).

Step-by-Step Procedure:

-

Pre-incubate 450 µL of RBH at 37°C for 10 minutes.

-

Initiate reaction by adding 50 µL of peptide stock (Final concentration: 10 µM).

-

At

minutes, remove 50 µL aliquots. -

Immediately dispense into 100 µL of ice-cold Stopping Solution to precipitate proteins.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Analyze supernatant via LC-MS/MS or HPLC (214 nm).

-

Calculation: Plot

vs. Time. The slope

Part 5: Therapeutic Implications & Applications[3]

Neuropharmacology

DiMe-C7 is the gold standard for studying central NK1 activation . Because native SP degrades before it can diffuse significantly in tissue, DiMe-C7 allows researchers to map:

-

Aversion Pathways: Intra-VTA (Ventral Tegmental Area) infusion of DiMe-C7 induces place aversion, implicating NK1 in negative reward signaling.

-

Anxiety Models: Its stability allows for consistent activation of the amygdala, modeling stress-induced anxiety.

Drug Development

DiMe-C7 serves as a positive control in High-Throughput Screening (HTS) for NK1 antagonists (e.g., Aprepitant analogs). If a novel antagonist cannot block the prolonged effects of DiMe-C7, it likely lacks sufficient receptor occupancy or residence time.

Part 6: References

-

Eison, A. S., et al. (1982).[3] Substance P analog, DiMe-C7: evidence for stability in rat brain and prolonged central actions.[3][4][5] Science.[3] Link

-

Sandberg, B. E., et al. (1981). The effect of N-methylation on the stability and biological activity of substance P. European Journal of Biochemistry. Link

-

Elliott, P. J., et al. (1990). The behavioural effects of a novel substance P analogue following infusion into the ventral tegmental area or substantia nigra of rat brain.[4] Neuropharmacology.[6] Link

-

TargetMol. (2024). Substance P Chemical Properties and Handling.[7]Link

-

Hello Bio. (2024). Substance P: Technical Product Guide.Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. termedia.pl [termedia.pl]

- 3. Substance P analog, DiMe-C7: evidence for stability in rat brain and prolonged central actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The behavioural effects of a novel substance P analogue following infusion into the ventral tegmental area or substantia nigra of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. Neurokinin Receptors in Drug and Alcohol Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substance P | Sensory neuropeptide | 33507-63-0 | Hello Bio [hellobio.com]

Comprehensive Profiling of the Neurokinin 1 Receptor (NK1R) Agonist Activity of DiMe-C7

An In-Depth Technical Guide:

Abstract

The neurokinin 1 receptor (NK1R), the primary receptor for the neuropeptide Substance P (SP), is a pivotal G-protein coupled receptor (GPCR) implicated in a wide array of physiological and pathological processes, including pain transmission, neurogenic inflammation, emesis, and mood regulation.[1][2] Its role in these critical pathways makes it a high-value target for therapeutic intervention. This technical guide provides a comprehensive framework for the characterization of novel or existing NK1R agonists, using the SP analog DiMe-C7 as a representative tool compound.[3] We present a multi-tiered, self-validating experimental strategy, progressing from foundational in vitro functional assays that dissect specific signaling pathways to in vivo models that assess physiological responses. This document details the scientific rationale behind each experimental choice, provides step-by-step protocols for key assays—including calcium mobilization, cAMP accumulation, and receptor internalization—and offers guidance on data interpretation. The objective is to equip researchers with the necessary expertise to rigorously and accurately profile the agonist activity of compounds targeting the NK1R system.

The Neurokinin 1 Receptor (NK1R) System: A Primer

The NK1 Receptor and its Endogenous Ligand

The NK1R, encoded by the TACR1 gene, is a class A GPCR and the principal target for the undecapeptide Substance P (SP).[4][5] While SP binds with the highest affinity, other tachykinins like neurokinin A (NKA) can also activate the receptor, albeit with lower potency.[4][5] The interaction between SP and NK1R is a critical communication mechanism within the central and peripheral nervous systems.[6] The receptor is widely expressed in brain regions associated with pain, stress, and vomiting, as well as on peripheral cells including immune cells, endothelial cells, and smooth muscle.[1][7][8]

Physiological and Pathophysiological Significance

The broad distribution of the SP/NK1R system underlies its involvement in a diverse range of biological functions:

-

Pain and Inflammation: SP is a key mediator of neurogenic inflammation, contributing to vasodilation, plasma extravasation, and the recruitment of immune cells.[6][7]

-

Emesis: High concentrations of NK1R in the brainstem's vomiting center are central to the emetic reflex, leading to the successful development of NK1R antagonists (e.g., aprepitant) for chemotherapy-induced nausea and vomiting.[1][2][8]

-

Mood and Stress Disorders: The SP/NK1R system has been implicated in the pathophysiology of depression, anxiety, and stress.[1][2]

-

Cancer: Overexpression of NK1R has been linked to the proliferation, migration, and angiogenesis of various tumors, making it a potential target for oncology.[9]

NK1R Signaling: A Multi-Pathway Activation Cascade

Upon agonist binding, the NK1R undergoes a conformational change, enabling it to couple with and activate heterotrimeric G-proteins. The NK1R primarily signals through two major pathways, Gαq and Gαs, making the characterization of its downstream effects a crucial step in understanding agonist activity.[4][10]

-

Gαq Pathway: Activation of Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[1][6] This cascade often leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[6][7]

-

Gαs Pathway: Activation of Gαs stimulates adenylyl cyclase (AC), leading to the conversion of ATP into cyclic adenosine monophosphate (cAMP).[10][11] cAMP acts as a second messenger, primarily activating Protein Kinase A (PKA).

The ability of an agonist to activate one or both of these pathways (i.e., biased agonism) can have significant implications for the resulting physiological effect.

Caption: NK1R dual signaling pathways via Gq and Gs proteins.

Profile of the Test Compound: DiMe-C7

DiMe-C7 is a known analog of Substance P and has been utilized in preclinical research as a tool compound to activate the NK1R.[3] Specifically, its administration has been shown to modulate dopamine content in the ventral tegmental area (VTA), a key brain region in reward pathways, underscoring its ability to engage central NK1 receptors.[3]

A full pharmacological characterization is essential to confirm its potency, efficacy, and potential signaling bias compared to the endogenous ligand, SP. This guide uses DiMe-C7 as the exemplar candidate for a rigorous agonist profiling workflow.

In Vitro Characterization of NK1R Agonist Activity

The foundational analysis of any putative agonist involves a series of well-controlled in vitro assays designed to measure specific cellular responses following receptor activation.

Foundational Principle: Cell Line Selection

The choice of cellular background is critical for generating reliable and translatable data. Two primary options exist:

-

Endogenously Expressing Cells: Human cell lines such as the U373MG glioblastoma line naturally express functional NK1R.[12] Using these cells provides a more physiologically relevant context, as the receptor is expressed with its native cellular machinery.

-

Recombinantly Expressed Systems: Cell lines like Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells can be engineered to stably or transiently express the human NK1R.[5][12] This approach offers high levels of receptor expression, leading to robust signal windows, and provides a "clean" background devoid of other potentially interfering tachykinin receptors.

Expert Insight: For primary screening and mechanism-of-action studies, recombinant cell lines are often preferred for their robustness and reproducibility. Findings should then be validated in an endogenous system to confirm the pharmacological effects in a more native environment.

Caption: A hierarchical workflow for in vitro NK1R agonist characterization.

Primary Assay: Gq Pathway Activation via Calcium Mobilization

Scientific Rationale: Since Gq coupling is a primary and robust signaling output for NK1R, measuring the resulting intracellular calcium flux is the most common and reliable high-throughput screening method for identifying agonists.[4][6]

Detailed Protocol: This protocol is adapted for a 96-well microplate format using a fluorescent plate reader with liquid handling capabilities (e.g., FlexStation® 3).[13]

-

Cell Culture and Seeding:

-

Culture HEK293 cells stably expressing human NK1R in appropriate media (e.g., DMEM with 10% FBS, and a selection antibiotic).

-

One day prior to the assay, seed the cells into black-walled, clear-bottom 96-well plates at a density optimized to achieve 90-100% confluency on the assay day (e.g., 50,000 cells/well).[13] Incubate overnight (37°C, 5% CO₂).

-

-

Dye Loading:

-

Aspirate the culture medium from the wells.

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Expert Insight: For cell lines with active organic anion transporters (like CHO or HeLa), include probenecid (e.g., 2.5 mM) in the loading buffer to prevent dye leakage.[13]

-

Add 100 µL of the loading buffer to each well.

-

Incubate for 60 minutes at 37°C, 5% CO₂.

-

-

Compound Plate Preparation:

-

In a separate 96-well plate, prepare 5x final concentration serial dilutions of DiMe-C7 and the positive control, Substance P (e.g., starting from 5 µM). Include a vehicle-only control (e.g., 0.5% DMSO in buffer).

-

-

Data Acquisition:

-

Place both the cell plate and the compound plate into the fluorescent plate reader.

-

Set the instrument to measure fluorescence (e.g., Excitation: 485 nm, Emission: 525 nm).

-

Program the instrument to establish a stable baseline reading for 15-20 seconds.

-

Initiate the automated addition of 25 µL from the compound plate to the cell plate.

-

Continue to record the fluorescence signal kinetically for at least 120-180 seconds to capture the peak response and subsequent decay.

-

Data Analysis and Interpretation: The change in fluorescence intensity (ΔRFU = Peak - Baseline) is directly proportional to the increase in intracellular calcium. Plot ΔRFU against the logarithm of agonist concentration and fit the data to a four-parameter logistic equation to determine the potency (EC₅₀) and efficacy (Eₘₐₓ, typically expressed as a percentage of the maximal response to Substance P).

Secondary Assay: Gs Pathway Activation via cAMP Accumulation

Scientific Rationale: To determine if DiMe-C7 exhibits bias or fully mimics the dual signaling of SP, it is crucial to quantify the activation of the Gs pathway by measuring cAMP production.[10][11]

Detailed Protocol: This protocol utilizes a luciferase-based biosensor (e.g., Promega GloSensor™ cAMP Assay).[14]

-

Cell Preparation:

-

Use a cell line stably expressing both the NK1R and the GloSensor™ cAMP plasmid. Alternatively, transiently transfect NK1R-expressing cells with the plasmid 24-48 hours prior to the assay.

-

Seed cells into a 96-well solid white assay plate.

-

-

Reagent Equilibration:

-

Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.

-

Remove culture medium from cells and add the reagent-containing equilibration medium.

-

Incubate for 2 hours at room temperature, protected from light.

-

-

Compound Addition and Measurement:

-

Prepare serial dilutions of DiMe-C7 and Substance P, along with a vehicle control.

-

Add the compounds to the wells.

-

Immediately place the plate in a luminometer.

-

Measure the kinetic luminescent signal over 15-30 minutes. The signal increase corresponds to cAMP production.

-

Data Analysis and Interpretation: Similar to the calcium assay, calculate the peak luminescent signal over baseline. Generate dose-response curves to determine the EC₅₀ and Eₘₐₓ for cAMP production. Comparing the potency and efficacy values from both the calcium and cAMP assays will reveal any potential signaling bias of DiMe-C7.

| Parameter | Substance P (Control) | DiMe-C7 (Expected) |

| Calcium Mobilization (EC₅₀) | ~1-10 nM | To be determined |

| Calcium Mobilization (Eₘₐₓ) | 100% | To be determined |

| cAMP Accumulation (EC₅₀) | ~5-50 nM | To be determined |

| cAMP Accumulation (Eₘₐₓ) | 100% | To be determined |

| Table 1: Template for summarizing in vitro functional data for NK1R agonists. |

In Vivo Assessment of NK1R-Mediated Activity

Scientific Rationale: In vivo studies are essential to confirm that the agonist can engage the NK1R in a complex physiological system and elicit a relevant biological response. Based on the known roles of central NK1R activation, behavioral models are often employed.

Detailed Protocol: Assessment of Nociceptive or Grooming Behaviors

Expert Insight: NK1R activation in the central nervous system can induce behaviors such as scratching and grooming, or modulate pain responses.[15] This protocol provides a general framework for assessing centrally-mediated agonist effects following intracerebroventricular (i.c.v.) administration in rodents.

-

Animal Model:

-

Use adult male mice or gerbils. Gerbils are often preferred as their NK1R pharmacology is considered highly representative of humans.[12]

-

Animals must be surgically implanted with a guide cannula directed at a cerebral ventricle (e.g., the lateral ventricle) and allowed to recover fully.

-

-

Experimental Procedure:

-

Acclimate the animal to a transparent observation chamber for at least 30 minutes before injection.

-

Prepare sterile, pyrogen-free solutions of DiMe-C7 and Substance P at various doses in artificial cerebrospinal fluid (aCSF). The vehicle control is aCSF alone.

-

Gently restrain the animal and administer a small volume (e.g., 1-5 µL) of the test compound or vehicle via an injection cannula inserted into the guide cannula.

-

Immediately return the animal to the observation chamber and record its behavior for a predefined period (e.g., 30-60 minutes).

-

-

Behavioral Scoring:

-

A trained observer, blind to the treatment conditions, should score the cumulative time spent in specific behaviors (e.g., scratching the head and neck, grooming) or the frequency of nocifensive responses (e.g., flinching, licking).

-

-

Data Analysis:

-

Compare the behavioral scores between the vehicle-treated group and the agonist-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Generate dose-response curves to quantify the behavioral effects.

-

Caption: Workflow for in vivo behavioral assessment of a central NK1R agonist.

Conclusion

The comprehensive characterization of a neurokinin 1 receptor agonist such as DiMe-C7 requires a systematic and multi-faceted approach. By progressing from robust in vitro assays that define the specific signaling signature of the compound to in vivo models that confirm its physiological activity, researchers can build a complete pharmacological profile. This guide provides the strategic framework and detailed methodologies necessary to determine the potency, efficacy, and potential signaling bias of candidate NK1R agonists, thereby enabling informed decisions in drug discovery and neuroscience research. The self-validating nature of the described protocols, which rely on established positive controls like Substance P, ensures the generation of high-quality, reproducible data essential for advancing our understanding of the complex NK1R system.

References

-

Muñoz, M., & Coveñas, R. (2014). Biological and Pharmacological Aspects of the NK1-Receptor. Current Drug Targets, 15(9), 861–880. [Link]

-

Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 10(19), e3777. [Link]

-

Cáceres, M., et al. (2022). The Neurokinin-1 Receptor: Structure Dynamics and Signaling. International Journal of Molecular Sciences, 23(19), 11763. [Link]

-

Johnson, M. B., & Young, A. D. (2017). The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders. Frontiers in Molecular Neuroscience, 9, 158. [Link]

-

Cáceres, M., et al. (2022). Structure Dynamics and Signaling of the Neurokinin-1 Receptor. MDPI Encyclopedia. [Link]

-

Wikipedia. (n.d.). Substance P. Wikipedia. [Link]

-

Rodriguez, R. E., & Marco, M. L. (2023). Association of Neurokinin-1 Receptor Signaling Pathways with Cancer. Current Medicinal Chemistry, 31(39), 6460-6486. [Link]

-

Rodriguez, R. E. (2024). Association of Neurokinin-1 Receptor Signaling Pathways with Cancer. Recent Patents on Anti-Infective Drug Discovery, 31(39), 6460-6486. [Link]

-

Schank, J. R. (2017). Substance P and the Neurokinin-1 Receptor: The New CRF. Neuropeptides, 64, 115–121. [Link]

-

Reid, S., & Téllez, T. (2016). Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System. Neurology Journal, 2(2). [Link]

-

Haddock, A. N., et al. (2017). Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling. American Journal of Physiology-Heart and Circulatory Physiology, 312(1), H139–H152. [Link]

-

Molecular Devices. (n.d.). Live Cell Gi- and Gs-Coupled GPCR Signaling on FLIPR Tetra. Molecular Devices. [Link]

-

Cisbio. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Cisbio. [Link]

-

Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. [Link]

-

Caers, J., et al. (2012). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (67), e51516. [Link]

-

Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray. [Link]

-

Springer Nature Experiments. (2015). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Springer Nature. [Link]

-

JoVE. (2022). Characterization of G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. YouTube. [Link]

-

Innoprot. (n.d.). RECEPTOR INTERNALIZATION ASSAYS. Innoprot. [Link]

-

Schank, J. R., et al. (2012). Neurokinin Receptors in Drug and Alcohol Addiction. Neuropharmacology, 63(6), 1051–1060. [Link]

-

Ahluwalia, A., et al. (2000). Neurokinin-1 receptor agonists are involved in mediating neutrophil accumulation in the inflamed, but not normal, cutaneous microvasculature: an in vivo study using neurokinin-1 receptor knockout mice. British Journal of Pharmacology, 130(2), 403–410. [Link]

-

Nimmo, A. J., et al. (2024). Identification of an Intravenous Injectable NK1 Receptor Antagonist for Use in Traumatic Brain Injury. International Journal of Molecular Sciences, 25(6), 3496. [Link]

-

Wtorek, K., et al. (2020). In Vivo, In Vitro and In Silico Studies of the Hybrid Compound AA3266, an Opioid Agonist/NK1R Antagonist with Selective Cytotoxicity. International Journal of Molecular Sciences, 21(18), 6693. [Link]

-

Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Tachykinin Receptor Functional Assay Service. Creative Biolabs. [Link]

-

Rupniak, N. M., et al. (2001). Comparison of the phenotype of NK1R-/- mice with pharmacological blockade of the substance P (NK1) receptor in assays for antidepressant and anxiolytic drugs. Behavioural Pharmacology, 12(6-7), 497-508. [Link]

-

Stary, G., et al. (2012). Neurokinin 1 receptor agonists bias therapeutic dendritic cells to induce type 1 immunity by abrogating T-regulatory-1-based tolerance. Blood, 119(18), 4203–4211. [Link]

-

Alomone Labs. (n.d.). Neurokinin 1 Receptor (NK1R) (extracellular) Polyclonal Antibody, FITC. Alomone Labs. [Link]

-

Zhang, Y., et al. (2022). New copper carboxylate pyrene dimers: synthesis, crystal structure, Hirshfeld surface analysis and electrochemical characterization. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 450–456. [Link]

-

Cáceres, M., et al. (2022). The Neurokinin-1 Receptor: Structure Dynamics and Signaling. International Journal of Molecular Sciences, 23(19), 11763. [Link]

-

He, L., et al. (2017). Genetic and pharmacological antagonism of NK1 receptor prevents opiate abuse potential. Molecular Psychiatry, 22(12), 1743–1753. [Link]

-

Muniasamy, R., & Anbazhagan, S. (2021). A comprehensive review on neurokinin-1 receptor antagonism in breast cancer. Journal of Applied Pharmaceutical Science, 11(05), 001-010. [Link]

-

El-Sayed, N., et al. (2023). Synthesis, Photophysical Characterization and Evaluation of Biological Properties of C7, a Novel Symmetric Tetra-Imidazolium-Bis-Heterocycle. International Journal of Molecular Sciences, 24(4), 3840. [Link]

-

Gumienna-Kontecka, E., et al. (2019). Synthesis and structural characterization of the dichloride complex formed by carboxy-functionalized Cu(diazacyclam)2+ cation and its heterometallic coordination polymer with CdCl2. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1488–1493. [Link]

-

Kenhub. (n.d.). Cervical anatomy: C1-C7 vertebrae explained. Kenhub. [Link]

-

Innerbody Research. (2025). The C7 Vertebra: Anatomy and 3D Illustrations. Innerbody. [Link]

-

Long Island Spine Specialists. (n.d.). C7 Spine: A Vital Component of Your Spinal Structure. Long Island Spine Specialists. [Link]

Sources

- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substance P and the Neurokinin-1 Receptor: The New CRF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurokinin Receptors in Drug and Alcohol Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]

- 7. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]

- 8. Substance P - Wikipedia [en.wikipedia.org]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Structure Dynamics and Signaling of the Neurokinin-1 Receptor | Encyclopedia MDPI [encyclopedia.pub]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Identification of an Intravenous Injectable NK1 Receptor Antagonist for Use in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-protocol.org [bio-protocol.org]

- 14. promega.com [promega.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Investigational Peptide Pyr-gln-phe-N-ME-phe-sar-leu-met-NH2 and Its Putative Effects on Dopamine Metabolism

Abstract

This technical guide provides a comprehensive framework for the scientific investigation of the novel synthetic peptide, Pyr-gln-phe-N-ME-phe-sar-leu-met-NH2, with a specific focus on its potential modulatory effects on central nervous system (CNS) dopamine metabolism. While direct empirical data for this specific molecule is not yet publicly available, its structural analogy to endogenous neuropeptides known to interact with the dopaminergic system, such as the Tyr-MIF-1 family, provides a strong rationale for its investigation. This document synthesizes established principles of peptide pharmacology and neurochemistry to propose a logical, multi-tiered experimental strategy. We will delve into the hypothesized mechanisms of action, present detailed protocols for in vitro and in vivo characterization, and provide a framework for data analysis and interpretation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel neuromodulatory agents.

Introduction and Scientific Rationale

The mesolimbic and nigrostriatal dopamine systems are critical regulators of motivation, reward, motor control, and cognitive function.[1] Dysregulation of these pathways is implicated in a range of neuropsychiatric and neurodegenerative disorders, making the dopaminergic system a key target for therapeutic development. Endogenous peptides play a crucial role in neuromodulation, often acting in concert with classical neurotransmitters to fine-tune synaptic transmission and neuronal activity.[2]

The peptide of interest, Pyr-gln-phe-N-ME-phe-sar-leu-met-NH2, is a novel synthetic octapeptide with several key structural modifications that suggest potential for significant CNS activity:

-

N-Terminal Pyroglutamic Acid (Pyr): This modification cyclizes the N-terminal glutamine, a feature known to protect peptides from degradation by aminopeptidases, thereby potentially increasing its in vivo half-life.

-

N-Methylated Phenylalanine (N-ME-phe): The methylation of the amide nitrogen in the peptide backbone is a well-established strategy to enhance metabolic stability against proteolysis and improve membrane permeability.[3] This modification can be crucial for increasing the likelihood of crossing the blood-brain barrier (BBB).[4][5]

-

Sarcosine (Sar): The inclusion of sarcosine (N-methylglycine) can also increase proteolytic resistance and may confer unique conformational properties to the peptide. Sarcosine itself is a known inhibitor of the glycine transporter 1 (GlyT1), suggesting potential for complex neuromodulatory effects.[6]

These features, combined with a core amino acid sequence, suggest that Pyr-gln-phe-N-ME-phe-sar-leu-met-NH2 may be a metabolically stable, CNS-penetrant peptide. Its structural relationship to the Tyr-MIF-1 family of peptides, which are known to exert effects on the dopaminergic system and possess anti-opioid properties, provides a compelling basis for hypothesizing a role in dopamine modulation.[7][8][9][10] Studies have shown that Tyr-MIF-1 can influence behaviors mediated by dopamine and that its effects can be blocked by dopamine receptor antagonists.[9][10]

This guide outlines a rigorous experimental path to elucidate the pharmacological profile of Pyr-gln-phe-N-ME-phe-sar-leu-met-NH2 and its impact on dopamine metabolism.

Hypothesized Mechanism of Action

Based on the pharmacology of related neuropeptides, we hypothesize that Pyr-gln-phe-N-ME-phe-sar-leu-met-NH2 modulates dopaminergic neurotransmission through one or more of the following mechanisms:

-

Direct Dopamine Receptor Interaction: The peptide may act as an agonist, antagonist, or allosteric modulator at one or more dopamine receptor subtypes (D1-D5). The Tyr-MIF-1 family has shown interactions with opioid receptors, which are known to functionally cross-talk with dopamine receptors, particularly the D2 receptor.[8][9]

-

Modulation of Dopamine Synthesis and Release: The peptide could influence the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, or affect the vesicular packaging and release of dopamine from presynaptic terminals.[11]

-

Alteration of Dopamine Reuptake or Metabolism: The peptide might interact with the dopamine transporter (DAT) or influence the activity of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), the primary enzymes responsible for dopamine degradation.[12]

The following experimental plan is designed to systematically test these hypotheses.

Caption: Hypothesized pathways for the modulation of dopamine metabolism by the investigational peptide.

Experimental Strategy and Protocols

A phased approach, beginning with in vitro assays and progressing to in vivo studies, is recommended to comprehensively characterize the peptide's effects.

Phase 1: In Vitro Characterization

The initial phase focuses on determining if the peptide directly interacts with dopamine receptors and assessing its functional consequences in a controlled cellular environment.

Objective: To determine the binding affinity (Ki) and selectivity of Pyr-gln-phe-N-ME-phe-sar-leu-met-NH2 for human dopamine receptor subtypes (D1, D2S, D2L, D3, D4, D5).

Protocol:

-

Source: Utilize commercially available membrane preparations from cell lines (e.g., HEK293 or CHO) stably expressing individual human dopamine receptor subtypes.

-

Radioligand: Select appropriate high-affinity radioligands for each receptor subtype (e.g., [³H]SCH23390 for D1, [³H]Spiperone or [³H]Raclopride for D2/D3, [³H]Nemonapride for D4).

-

Assay Setup: Perform competitive binding assays in 96-well plates. Incubate fixed concentrations of receptor membranes and radioligand with a range of concentrations of the investigational peptide (e.g., 10⁻¹² M to 10⁻⁵ M).

-

Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash filters to remove unbound radioligand.

-

Detection: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine non-specific binding using a high concentration of a known unlabeled ligand (e.g., haloperidol or butaclamol). Calculate specific binding and plot the percentage of specific binding against the log concentration of the investigational peptide. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert IC50 to Ki using the Cheng-Prusoff equation.

Hypothetical Data Summary:

| Receptor Subtype | Radioligand | Investigational Peptide Ki (nM) | Control Ligand Ki (nM) |

| D1 | [³H]SCH23390 | >10,000 | 1.2 (SCH23390) |

| D2L | [³H]Raclopride | 85.4 | 2.5 (Haloperidol) |

| D3 | [³H]Raclopride | 45.2 | 0.9 (Haloperidol) |

| D4 | [³H]Nemonapride | >1,000 | 0.5 (Nemonapride) |

| D5 | [³H]SCH23390 | >10,000 | 3.1 (SCH23390) |

Objective: To determine whether the peptide acts as an agonist, antagonist, or allosteric modulator at the receptors for which it shows significant binding affinity (e.g., D2L and D3 based on hypothetical data).

Protocol (for D2-like receptors):

-

Cell Line: Use a cell line (e.g., CHO-K1) stably expressing the human D2L or D3 receptor, which couples to Gi, inhibiting adenylyl cyclase.

-

Assay Principle: Measure the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.

-

Agonist Mode:

-

Treat cells with increasing concentrations of the investigational peptide.

-

Stimulate adenylyl cyclase with a fixed concentration of forskolin (e.g., 10 µM).

-

Incubate for 30 minutes.

-

Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

-

A dose-dependent decrease in cAMP indicates agonist activity.

-

-

Antagonist Mode:

-

Pre-incubate cells with increasing concentrations of the investigational peptide.

-

Challenge the cells with a fixed, sub-maximal (EC80) concentration of a known D2 agonist (e.g., quinpirole).

-

Stimulate with forskolin and measure cAMP as described above.

-

A dose-dependent reversal of the quinpirole-induced cAMP inhibition indicates antagonist activity.

-

-

Data Analysis: Plot the cAMP response against the log concentration of the peptide. For agonist activity, calculate the EC50 and Emax. For antagonist activity, calculate the IC50 and perform a Schild analysis to determine the pA2 value.

Phase 2: Ex Vivo and In Vivo Characterization

This phase aims to confirm the CNS effects of the peptide in a more physiologically relevant context.

Objective: To directly measure the effect of systemic administration of Pyr-gln-phe-N-ME-phe-sar-leu-met-NH2 on extracellular levels of dopamine and its metabolites, DOPAC and HVA, in key brain regions like the nucleus accumbens or striatum.

Caption: Experimental workflow for in vivo microdialysis.

Protocol:

-

Animals: Use adult male Sprague-Dawley rats or C57BL/6 mice.

-

Surgery: Under anesthesia, stereotaxically implant a guide cannula targeting the desired brain region (e.g., nucleus accumbens shell). Allow for a 5-7 day recovery period.

-

Microdialysis: On the day of the experiment, gently insert a microdialysis probe (e.g., 2 mm active membrane) through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Allow for a 90-120 minute equilibration period. Collect at least three consecutive baseline samples (20 minutes each) to ensure a stable baseline of dopamine levels.

-

Administration: Administer the investigational peptide via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses (e.g., 0.1, 1, 10 mg/kg) or a vehicle control.

-

Post-Dose Collection: Continue to collect dialysate samples for at least 2-3 hours post-injection.

-

Sample Analysis: Immediately analyze the dialysate samples for dopamine, DOPAC, and HVA content using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

Data Analysis: Express the post-injection concentrations as a percentage of the average baseline concentration for each animal. Analyze the data using a two-way repeated measures ANOVA (treatment x time).

Hypothetical Data Summary:

| Treatment Group | Peak Dopamine Change (% Baseline) | Time to Peak (min) | AUC (0-120 min) |

| Vehicle | 105 ± 8% | - | 102 ± 10 |

| Peptide (1 mg/kg) | 180 ± 25% | 40 | 155 ± 20 |

| Peptide (10 mg/kg) | 250 ± 35% | 40 | 210 ± 30 |

| *p<0.05, **p<0.01 vs. Vehicle |

Objective: To assess the functional consequences of the peptide's effects on dopamine metabolism using relevant behavioral assays.

Protocol (Locomotor Activity):

-

Apparatus: Use standard open-field arenas equipped with infrared beam arrays to automatically track animal movement.

-

Habituation: Place the animal in the arena for 30-60 minutes to allow for habituation to the novel environment.

-

Administration: Remove the animal, administer the investigational peptide or vehicle, and immediately return it to the arena.

-

Data Collection: Record locomotor activity (e.g., total distance traveled, horizontal activity, vertical rearing) in 5-minute bins for 90-120 minutes.

-

Data Analysis: Analyze the time-course data and the total activity over the session duration using ANOVA. A significant increase in locomotor activity would be consistent with enhanced dopaminergic transmission, while a decrease could suggest dopamine antagonism or other sedative effects.

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven approach to characterizing the effects of the novel peptide Pyr-gln-phe-N-ME-phe-sar-leu-met-NH2 on dopamine metabolism. The proposed experimental workflow, from in vitro receptor profiling to in vivo neurochemical and behavioral analysis, provides a robust framework for elucidating its mechanism of action and therapeutic potential. The structural modifications within this peptide—N-terminal pyroglutamylation and internal N-methylation—are rationally designed to enhance its drug-like properties, meriting a thorough investigation.

Positive findings from this research program would warrant further studies, including detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling, assessment in animal models of neuropsychiatric disorders (e.g., Parkinson's disease, depression, or schizophrenia), and investigation of potential off-target effects. The systematic application of the protocols described herein will provide the critical data necessary to advance our understanding of this promising new chemical entity.

References

-

Anderberg, R. H., et al. (2014). GLP-1 is a key regulator of the rewarding effects of food. Neuropsychopharmacology, 39(10), 2415–2426. [Link]

-

Kastin, A. J., & Zadina, J. E. (1994). The Tyr-MIF-1 family of peptides. Neuroscience and Biobehavioral Reviews, 18(4), 519-525. [Link]

-

Berridge, K. C. (2007). The debate over dopamine's role in reward: the case for incentive salience. Psychopharmacology, 191(3), 391-431. [Link]

-

Zadina, J. E., et al. (2007). From MIF-1 to endomorphin: the Tyr-MIF-1 family of peptides. Peptides, 28(12), 2445-2459. [Link]

-

Dzhambazova, E. B. (2015). Antiopioid properties of the TYR-MIF-1 family. ResearchGate. [Link]

-

Pignatiello, M. F., et al. (1988). Blockade of brain dopamine receptors antagonizes the anti-immobility effect of MIF-1 and Tyr-MIF-1 in rats. Peptides, 9(1), 129-132. [Link]

-

Hagmeyer, D. (2024). The Food Opiodes: Casomorphins and Gluteomorphins and Mental Health. Dr. Hagmeyer. [Link]

-

UMZU. (2025). How Cheese Triggers Your Brain Like Heroin (and What to Do About It). UMZU Blog. [Link]

-

May, L. T., et al. (2007). Allosteric Modulation of G Protein-Coupled Receptors. Annual Review of Pharmacology and Toxicology, 47, 1-51. [Link]

-

Galina, Z. H., & Kastin, A. J. (1991). Dopamine receptor antagonists block the effect of Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2) on the opiate form of footshock-induced analgesia. Neuropeptides, 19(4), 281-285. [Link]

-

Fitzgerald, P. J. (2024). Endogenous Opioids Contain Terminal Amino Acids That May Be Transformed to Catecholamines In Vivo and Modulate Pain. Journal of Exploratory Research in Pharmacology, 9(2), 124-126. [Link]

-

Pardridge, W. M. (2012). Delivery of therapeutic peptides and proteins to the CNS. Advanced Drug Delivery Reviews, 64(7), 638-649. [Link]

-

Gianoulakis, C. (2004). OPIOID PEPTIDES. Alcohol Research & Health, 28(3), 136-141. [Link]

-

Lee, S., & Kim, Y. (2020). Alleviation of Depression by Glucagon-Like Peptide 1 Through the Regulation of Neuroinflammation, Neurotransmitters, Neurogenesis, and Synaptic Function. Frontiers in Molecular Neuroscience, 13, 149. [Link]

-

GenScript. [Tyr1]-MIF-1. GenScript. [Link]

-

Chiu, S., & Mishra, R. K. (1983). Biphasic effects of MIF-1 and Tyr-MIF-1 on apomorphine-induced stereotypy in rats. Peptides, 4(2), 177-179. [Link]

-

Jönsson, T., et al. (2021). Casomorphins and Gliadorphins Have Diverse Systemic Effects Spanning Gut, Brain and Internal Organs. International Journal of Environmental Research and Public Health, 18(15), 7911. [Link]

-

Konieczny, K., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry, 88(12), 8031-8039. [Link]

-

Chiu, S., et al. (1986). MIF-1: effects on norepinephrine, dopamine and serotonin metabolism in certain discrete brain regions. Neuropeptides, 7(4), 351-362. [Link]

-

Taylor & Francis. Casomorphin – Knowledge and References. Taylor & Francis Online. [Link]

-

Wikipedia. Casomorphin. Wikipedia. [Link]

-

Ciftci, G., et al. (2022). In Vitro and In Vivo Neuroprotective Effects of Sarcosine. Current Issues in Molecular Biology, 44(10), 4945-4958. [Link]

-

Papini, A. M., et al. (2012). Synthesis and biological evaluation of new active For-Met-Leu-Phe-OMe analogues containing para-substituted Phe residues. Journal of Peptide Science, 18(6), 394-401. [Link]

-

Morimoto, B. H. (2018). Therapeutic peptides for CNS indications: Progress and challenges. Bioorganic & Medicinal Chemistry, 26(10), 2795-2802. [Link]

-

Nemeroff, C. B. (2008). Neuroregulatory Peptides of Central Nervous System Origin: From Laboratory to Clinic. Seminars in Clinical Neuropsychiatry, 4(3), 195-207. [Link]

-

Efimenko, A., et al. (2023). The Influence of Short Peptides on Cell Senescence and Neuronal Differentiation. International Journal of Molecular Sciences, 24(18), 13919. [Link]

-

Neves, M. G. P. M. S., et al. (2023). Synthesis, Physicochemical Properties and Anti-Fungal Activities of New Meso-Arylporphyrins. Molecules, 28(5), 2197. [Link]

-

Li, J., et al. (2024). Prediction of blood–brain barrier penetrating peptides based on data augmentation with Augur. Journal of Neuroinflammation, 21(1), 89. [Link]

-

Tosi, G., & Ruozi, B. (2022). Peptides as Pharmacological Carriers to the Brain: Promises, Shortcomings and Challenges. Molecular Pharmaceutics, 19(11), 3897-3911. [Link]

-

Stalmans, S., et al. (2015). Cell-Penetrating Peptides Selectively Cross the Blood-Brain Barrier In Vivo. PLOS ONE, 10(10), e0139652. [Link]

-

An, S. S., et al. (2001). Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. Bioorganic & Medicinal Chemistry Letters, 11(15), 1993-1996. [Link]

-

Kalinina, D. S., et al. (2023). The Neurometabolic Function of the Dopamine–Aminotransferase System. International Journal of Molecular Sciences, 24(2), 1591. [Link]

-

Neumann, J. (2023). Dopamine Levels and Metabolism in the Heart. Encyclopedia.pub. [Link]

-

StudySmarter. Phenylalanine & Tyrosine Metabolism/Disorders. StudySmarter US. [Link]

-

da Costa, J. B. N., et al. (2021). Screening for Interacting Proteins with Peptide Biomarker of Blood–Brain Barrier Alteration under Inflammatory Conditions. International Journal of Molecular Sciences, 22(9), 4668. [Link]

-

Strisciuglio, P., et al. (2023). The effects of phenylalanine and tyrosine levels on dopamine production in rat PC12 cells. Implications for treatment of phenylketonuria, tyrosinemia type 1 and comorbid neurodevelopmental disorders. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1869(8), 166779. [Link]

-

Strisciuglio, P., et al. (2023). The effects of phenylalanine and tyrosine levels on dopamine production in rat PC12 cells. Implications for treatment of phenylketonuria, tyrosinemia type 1 and comorbid neurodevelopmental disorders. bioRxiv. [Link]

Sources

- 1. Actions of feeding-related peptides on the mesolimbic dopamine system in regulation of natural and drug rewards - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Delivery of Therapeutic Peptides and Proteins to the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prediction of blood–brain barrier penetrating peptides based on data augmentation with Augur - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro and In Vivo Neuroprotective Effects of Sarcosine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Tyr-MIF-1 family of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Blockade of brain dopamine receptors antagonizes the anti-immobility effect of MIF-1 and Tyr-MIF-1 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dopamine receptor antagonists block the effect of Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2) on the opiate form of footshock-induced analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]